molecular formula C14H12Cl3NOS B5867252 1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine

1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine

Cat. No.: B5867252
M. Wt: 348.7 g/mol
InChI Key: XYYMMSPTAKZUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine is a chemical compound that has been the subject of intense scientific research in recent years. This molecule is of interest due to its potential applications in the field of neuroscience and its ability to modulate certain physiological processes.

Mechanism of Action

The mechanism of action of 1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors in the brain. This receptor is involved in the transmission of signals between neurons, and its activity is known to be affected by a wide range of compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it has been found to modulate the activity of nicotinic acetylcholine receptors in the brain. This can lead to changes in the transmission of signals between neurons, which can have a wide range of effects on physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine in lab experiments is its ability to selectively modulate the activity of nicotinic acetylcholine receptors. This can allow researchers to study the function of these receptors in more detail, which can lead to a better understanding of their role in physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research involving 1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine. One area of interest is the development of new compounds that are more selective in their modulation of nicotinic acetylcholine receptors. Another potential direction for research is the study of the effects of this compound on other physiological processes, such as inflammation and immune function. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine involves several steps. The first step is the preparation of 3,4,6-trichlorobenzothiophene, which is then reacted with piperidine in the presence of a suitable catalyst to form the desired compound.

Scientific Research Applications

1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study the function of certain receptors in the brain. Specifically, it has been found to modulate the activity of the nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes.

Properties

IUPAC Name

piperidin-1-yl-(3,4,6-trichloro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NOS/c15-8-6-9(16)11-10(7-8)20-13(12(11)17)14(19)18-4-2-1-3-5-18/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYMMSPTAKZUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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